molecular formula C15H13NO B15231558 1-(Dimethylamino)-9H-fluoren-9-one CAS No. 205526-41-6

1-(Dimethylamino)-9H-fluoren-9-one

Cat. No.: B15231558
CAS No.: 205526-41-6
M. Wt: 223.27 g/mol
InChI Key: VINPMLJHRSDTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethylamino)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones. It is characterized by the presence of a dimethylamino group attached to the ninth position of the fluorenone structure. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including photochemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dimethylamino)-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the reaction of fluorenone with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:

Fluorenone+DimethylamineThis compound\text{Fluorenone} + \text{Dimethylamine} \rightarrow \text{this compound} Fluorenone+Dimethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the fluorenone moiety to fluorenol derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can react with the dimethylamino group under basic conditions.

Major Products

Scientific Research Applications

1-(Dimethylamino)-9H-fluoren-9-one has a wide range of applications in scientific research:

    Photochemistry: It is used as a model compound to study twisted intramolecular charge transfer (TICT) processes.

    Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biology and Medicine: Research explores its potential as a fluorescent probe for biological imaging and as a photosensitizer in photodynamic therapy.

    Industry: It is employed in the synthesis of dyes and pigments due to its vibrant color and stability

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-9H-fluoren-9-one involves its ability to undergo intramolecular charge transfer upon excitation. The dimethylamino group donates electrons to the fluorenone moiety, resulting in a twisted intramolecular charge transfer (TICT) state. This process is influenced by the solvent environment and temperature, affecting the compound’s photophysical properties .

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenone: Lacks the dimethylamino group, resulting in different photophysical properties.

    1-(Methylamino)-9H-fluoren-9-one: Similar structure but with a methylamino group instead of a dimethylamino group.

    1-(Diethylamino)-9H-fluoren-9-one: Contains a diethylamino group, leading to variations in electronic properties.

Uniqueness

1-(Dimethylamino)-9H-fluoren-9-one is unique due to its ability to exhibit TICT behavior, which is not observed in its analogs without the dimethylamino group. This property makes it particularly valuable in studies related to charge transfer processes and photophysical applications .

Properties

CAS No.

205526-41-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-(dimethylamino)fluoren-9-one

InChI

InChI=1S/C15H13NO/c1-16(2)13-9-5-8-11-10-6-3-4-7-12(10)15(17)14(11)13/h3-9H,1-2H3

InChI Key

VINPMLJHRSDTHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.